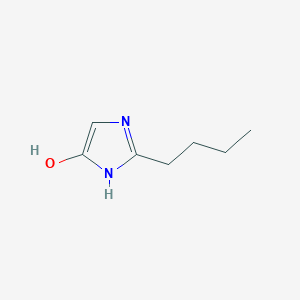

2-Butyl-5-hydroxy-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Butyl-5-hydroxy-1H-imidazole derivatives often involves multi-step organic reactions, including cyclocondensation of aldehydes, ketones, or nitriles with ammonia or amine derivatives. Efficient synthesis methods for imidazole derivatives include one-pot, multi-component reactions that afford high yields under mild conditions. A study by Alizadeh-bami et al. (2019) describes a simple and efficient procedure for synthesizing 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives via a one-pot, four-component reaction, highlighting the versatility of synthesis approaches for imidazole derivatives (Alizadeh-bami et al., 2019).

Molecular Structure Analysis

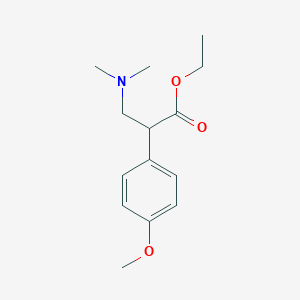

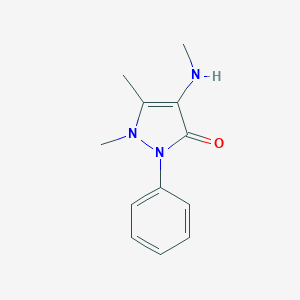

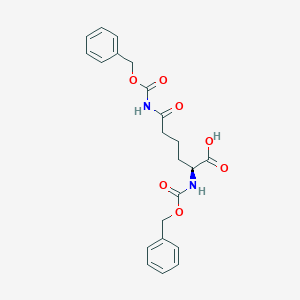

The molecular structure of imidazole derivatives, including 2-Butyl-5-hydroxy-1H-imidazole, is characterized by the presence of a five-membered ring containing two nitrogen atoms. The hydroxy group in the 5-position can participate in intramolecular hydrogen bonding, affecting the compound's planarity and electronic properties. Studies on related compounds, such as 2-(2′-hydroxyphenyl)imidazoles, have shown the impact of intramolecular hydrogen bonds (IMHB) on the molecular structure and stability (Foces-Foces et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- A general method for synthesizing diversely functionalized imidazoles, including 2-butyl-4-chloro-5-hydroxymethylimidazole, has been developed. This method is important for the synthesis of medicinally relevant imidazoles (Zhong et al., 2004).

Sensor Applications

- Imidazole derivatives have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions. These derivatives, characterized using various spectroscopic techniques, have shown exclusive sensing towards CN- ions (Emandi et al., 2018).

CO2 Capture

- A study demonstrates the use of 1-butyl imidazole in the creation of a new room temperature ionic liquid. This ionic liquid can reversibly capture CO2, presenting a potential application in carbon sequestration (Bates et al., 2002).

Antimicrobial and Anticancer Applications

- Research on imidazole derivatives has shown their potential as antimicrobial and anticancer agents. For instance, novel Cr(III), Fe(III), and Cu(II) coordination compounds of aryl imidazole ligands exhibited significant efficacy against pathogenic microorganisms and carcinoma cells (Abdel‐Rahman et al., 2020).

Corrosion Inhibition

- Imidazole derivatives have been studied for their effectiveness in inhibiting corrosion on mild steel in acidic solutions. These derivatives, including those with hydroxyl groups, showed significant corrosion inhibition efficiency (Prashanth et al., 2021).

Radiochemical Applications

- An imidazole derivative, 2-n-butyl-4(5)-125I-iodo-5(4)-hydroxymethylene imidazole, was synthesized for potential use in radiochemical applications, showing the versatility of imidazole derivatives in this field (Bovy & Simmons, 1991).

Safety And Hazards

While specific safety and hazards information for “2-Butyl-5-hydroxy-1H-imidazole” was not found in the retrieved papers, general safety measures for handling imidazole include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and exploring the potential applications of imidazole derivatives in various fields.

Eigenschaften

IUPAC Name |

2-butyl-1H-imidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVQLMNLMKWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466036 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-5-hydroxy-1H-imidazole | |

CAS RN |

1026802-97-0 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)